molecular formula C20H18O8 B8223106 O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

Cat. No. B8223106
M. Wt: 386.4 g/mol
InChI Key: KRKVDYWDEAVGOT-UHFFFAOYSA-N
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Description

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate is a useful research compound. Its molecular formula is C20H18O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phosphorylation of Production Wastes

Research shows that O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate, or similar compounds, can be used in the phosphorylation of production wastes from dimethyl terephthalate production. This process leads to the creation of products with varying characteristics based on the phosphorylation mode (Todorov, Georgieva, Troev, & Borisov, 1992).

Creation of Polyterephthalates with Bio-Based Moieties

This compound has been utilized in the synthesis of polyterephthalates containing bio-based moieties. This involves a two-step polycondensation process, resulting in amorphous polymers with good thermal stability (Abid, Abid, & El Gharbi, 2012).

Synthesis of Zinc Coordination Polymers

The compound has been used in the synthesis of novel zinc coordination polymers, displaying intriguing properties like strong blue luminescence and forming various molecular frameworks (Hu, Wang, Zhang, Li, Ren, & Bai, 2012).

Development of Catalytic Materials

It's involved in the development of catalytic materials such as V2O5/γ-Al2O3 catalysts for the oxidative dehydrogenation of ethane. This application highlights its role in enhancing the performance and characteristics of catalysts (Bars, Auroux, Forissier, & Védrine, 1996).

Ionic Liquid Synthesis

This compound or related compounds contribute to the synthesis of new ionic liquids with potential applications in various chemical processes, including as catalysts for the synthesis of xanthene derivatives (Maleki, Akbarzadeh, & Babaee, 2015).

Surfactant Behavior in Salts

The compound's derivatives have been studied for their behavior as surfactants in the presence of various salts, providing insights into applications in industrial processes (Akram, Bhat, Berekute, & Kabir-ud-din, 2016).

Clean Preparation Processes

Flame Retardant Applications

Compounds similar to this compound are used in the creation of flame-retardant materials, contributing to enhanced fire safety in various applications (Wang, Shieh, & Sun, 1998).

properties

IUPAC Name

4-O-[2-(4-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-25-17(21)13-3-7-15(8-4-13)19(23)27-11-12-28-20(24)16-9-5-14(6-10-16)18(22)26-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKVDYWDEAVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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